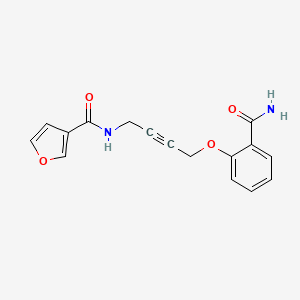

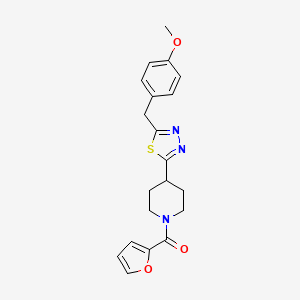

![molecular formula C14H18N6O B2530444 Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 1903308-49-5](/img/structure/B2530444.png)

Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" is a derivative of a class of compounds that have been studied for various biological activities. These compounds typically feature a cyclopropyl group attached to a piperazine ring, which is further linked to a methanone moiety. The piperazine ring is a common feature in pharmaceuticals and is known for its versatility in drug design due to its ability to engage in various interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antituberculosis Potential

- Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone derivatives have shown promising results in anticancer and antituberculosis studies. A specific study synthesized a range of cyclopropyl piperazine methanone derivatives and tested them for in vitro anticancer activity against human breast cancer cells and antituberculosis activity. Some of these compounds exhibited significant effectiveness in both areas, suggesting potential for therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis of Novel Heterocycles

- The compound has been utilized in the synthesis of novel heterocycles. For example, a study explored the creation of new [1,2,4]triazin-1-yl alaninamides. These compounds constitute a new class of pseudopeptidic [1,2,4]triazines, showcasing a pathway for the development of complex molecular structures for various applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Antimicrobial Activities

- Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. A study synthesized several 1,2,4-triazole derivatives and assessed their effectiveness against various microorganisms, revealing good to moderate activities. This suggests its potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Contribution to Chemical Analysis Techniques

- The compound has contributed to advancements in chemical analysis techniques. For instance, a study utilized a related compound as an internal standard for gas chromatographic determination of technical pyrazon, an active ingredient in herbicide formulations (Výboh, Michálek, Šustek, & Bátora, 1974).

Advancement in Chemical Synthesis

- The compound plays a role in advancing chemical synthesis methodologies. For example, research has been conducted on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating new methods for creating complex chemical structures (Gray & Stevens, 1976).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities .

Mode of Action

It is known that the presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, leading to their antiviral and antimicrobial effects .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , which may provide some insights into the pharmacokinetics of Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone.

Result of Action

Compounds with similar structures have been reported to exhibit cytotoxicity at certain concentrations .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds .

Eigenschaften

IUPAC Name |

cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-10-16-17-13-12(15-4-5-20(10)13)18-6-8-19(9-7-18)14(21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHLCOHZYHWJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

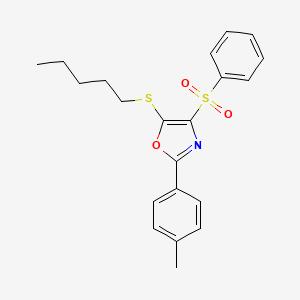

![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)

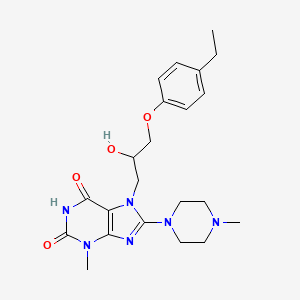

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

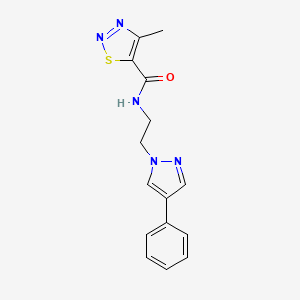

![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)

![N-[1-(3,4,5-Trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2530380.png)